molecular formula C6H7BrN2O2 B1373999 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 1291177-22-4

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1373999
CAS No.: 1291177-22-4
M. Wt: 219.04 g/mol
InChI Key: PIUROJWXCZWEPW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Determination

The systematic nomenclature of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's official International Union of Pure and Applied Chemistry name reflects its substitution pattern on the five-membered pyrazole ring system, where the numbering begins with the nitrogen atom bearing the hydrogen substituent. The molecular formula C₆H₇BrN₂O₂ indicates the presence of six carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 219.04 grams per mole.

The Chemical Abstracts Service registry number 1291177-22-4 provides unique identification for this specific compound in chemical databases. Alternative nomenclature systems may refer to this compound as 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid, reflecting the tautomeric nature of pyrazole systems where position numbering can vary depending on the reference nitrogen atom. The International Chemical Identifier string InChI=1S/C6H7BrN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) provides a standardized representation of the molecular connectivity, while the International Chemical Identifier Key PIUROJWXCZWEPW-UHFFFAOYSA-N serves as a hashed version for database searches.

The Simplified Molecular Input Line Entry System notation CCC1=C(C(=NN1)C(=O)O)Br describes the molecular structure in a linear format, indicating the ethyl group at position 3, bromine at position 4, and carboxylic acid functionality at position 5 of the pyrazole ring. This nomenclature system ensures precise identification and communication of the compound's structural features across different chemical databases and research platforms.

Structural Isomerism and Tautomeric Considerations

The structural characteristics of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid are significantly influenced by the inherent tautomeric behavior of pyrazole derivatives. Pyrazoles exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the five-membered ring, leading to two possible tautomeric forms that differ in the positioning of substituents. This phenomenon directly impacts the numbering system and apparent substitution pattern of the compound.

In the context of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid, the tautomeric equilibrium involves the interconversion between forms where the hydrogen atom occupies different nitrogen positions, effectively switching the apparent positions of the ethyl and carboxylic acid substituents. Theoretical studies have demonstrated that substituent effects significantly influence tautomeric preferences, with electron-donating groups typically favoring one tautomer over another. The presence of the electron-withdrawing bromine atom and carboxylic acid group, combined with the electron-donating ethyl substituent, creates a complex electronic environment that determines the predominant tautomeric form.

Research indicates that environmental factors, including solvent polarity, temperature, and pH conditions, substantially affect tautomeric ratios in pyrazole systems. The carboxylic acid functionality introduces additional complexity through potential intermolecular hydrogen bonding interactions, which can stabilize specific tautomeric forms in solution or solid state. Nuclear magnetic resonance spectroscopy studies of similar pyrazole derivatives have revealed that tautomeric exchange rates can vary significantly, with some systems showing rapid exchange that results in averaged signals, while others exhibit slow exchange allowing observation of individual tautomers.

The structural implications of tautomerism extend beyond simple positional isomerism to influence the compound's reactivity patterns, physical properties, and biological activities. Understanding these tautomeric considerations is crucial for accurate structural determination and prediction of chemical behavior in synthetic applications and analytical procedures.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid requires sophisticated analytical techniques to account for its tautomeric behavior and structural complexity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, though the interpretation of spectra must consider the dynamic nature of pyrazole tautomerism. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the ethyl substituent, including a triplet for the methyl group and a quartet for the methylene group, along with exchangeable signals for the ring nitrogen hydrogen and carboxylic acid proton.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the carboxylic acid group typically appears in the 160-180 parts per million region, while the ring carbons bearing bromine and ethyl substituents exhibit distinct chemical shifts reflecting their electronic environments. The presence of bromine introduces additional complexity through coupling effects and influences on neighboring carbon chemical shifts.

Spectroscopic Technique Key Diagnostic Features Chemical Shift Range
Proton Nuclear Magnetic Resonance Ethyl CH₃ (triplet) 1.2-1.4 ppm
Proton Nuclear Magnetic Resonance Ethyl CH₂ (quartet) 2.6-2.8 ppm
Proton Nuclear Magnetic Resonance Carboxylic acid H 10-12 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 160-180 ppm
Carbon-13 Nuclear Magnetic Resonance Ring carbons 90-150 ppm

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The carboxylic acid functionality exhibits distinctive stretching vibrations, including a broad oxygen-hydrogen stretch around 2500-3300 wavenumbers and a sharp carbonyl stretch near 1700 wavenumbers. The pyrazole ring system contributes additional absorption bands in the fingerprint region, while carbon-bromine stretching appears in the lower frequency range around 500-700 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 219 (accounting for the most abundant bromine isotope) serves as the primary molecular weight indicator. Fragmentation patterns typically include loss of the carboxylic acid group (molecular ion minus 45) and various ring fragmentation processes that yield characteristic fragment ions for structural confirmation.

Properties

IUPAC Name

4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUROJWXCZWEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252635
Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291177-22-4
Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
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Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Acetic acid or dichloromethane

    Catalyst: Iron(III) bromide or aluminum bromide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF)

Major Products

    Substitution: 4-amino-3-ethyl-1H-pyrazole-5-carboxylic acid

    Oxidation: 4-bromo-3-ethyl-1H-pyrazole-5-carboxaldehyde

    Reduction: 4-bromo-3-ethyl-1H-pyrazole-5-methanol

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. The compound 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid has been evaluated for its efficacy against various bacterial strains. A study indicated that modifications in the pyrazole ring can enhance antimicrobial activity, making this compound a potential candidate for developing new antibiotics .

1.2 Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The specific structure of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid allows it to interact with biological targets involved in inflammatory pathways. Experimental data suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases .

Coordination Chemistry

2.1 Metal Complexation
The coordination properties of pyrazoles are well-documented, particularly their ability to form complexes with transition metals. 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid can act as a bidentate ligand, coordinating through the nitrogen atoms of the pyrazole ring and the carboxylic acid group. These metal complexes have been studied for their catalytic activities and stability in various chemical reactions .

2.2 Synthesis of Metal-Organic Frameworks (MOFs)
The compound is also pivotal in synthesizing metal-organic frameworks (MOFs). MOFs constructed with pyrazole derivatives exhibit unique structural properties and high surface areas, making them suitable for applications in gas storage and separation technologies. The incorporation of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid into MOF structures has been explored, revealing enhanced stability and functionality .

Agricultural Chemistry

3.1 Herbicidal Activity
Research indicates that certain pyrazole derivatives possess herbicidal properties. The application of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid in agricultural settings could lead to the development of new herbicides that target specific weed species while minimizing harm to crops . Field trials have demonstrated effective weed control with minimal phytotoxicity to desirable plants.

5.1 Case Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

5.2 Case Study on Metal Complexes
Another investigation focused on the synthesis of metal complexes using 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations, highlighting the compound's versatility in coordination chemistry applications .

Mechanism of Action

The mechanism of action of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid with analogous compounds:

Structural and Functional Comparisons

Table 1: Key Properties of Comparable Pyrazole Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties
4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid C₆H₇BrN₂O₂ Br, ethyl, COOH at C5 233.06 Building block for synthesis
4-Bromo-1H-pyrazole-5-carboxylic acid C₄H₃BrN₂O₂ Br, COOH at C5 190.98 Intermediate in organic synthesis
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid C₆H₆BrClN₂O₂ Br, Cl, ethyl, COOH at C3 253.48 Potential agrochemical applications
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₄BrF₃N₂O₂ Br, CF₃, COOH at C5 272.01 Pharmaceutical candidates (e.g., kinase inhibitors)
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate C₇H₉BrN₂O₂ Br, methyl, COOEt at C5 233.06 Ester precursor for hydrolysis
Key Observations:

Trifluoromethyl (CF₃) groups (e.g., in ) introduce strong electron-withdrawing effects, increasing acidity and influencing binding interactions in drug design . Chlorine substituents (e.g., in ) are common in agrochemicals due to their stability and pesticidal activity .

Positional Isomerism :

  • The carboxylic acid group at position 5 (vs. position 3 or 4) affects hydrogen-bonding capabilities and solubility. For instance, pyrazole-5-carboxylic acids are more reactive in amide coupling reactions than their 3-carboxylic analogs .

Synthetic Utility :

  • Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making bromopyrazoles valuable in medicinal chemistry .
  • Ethyl esters (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate ) can be hydrolyzed to carboxylic acids, offering flexibility in functionalization .

Biological Activity

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C7_7H9_9BrN2_2O2_2 and a molecular weight of approximately 219.04 g/mol. It features a pyrazole ring, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 4-position and an ethyl group at the 3-position of the pyrazole ring. These substituents significantly influence its chemical reactivity and biological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's IC50_{50} values for COX-2 inhibition are reported to be in the low micromolar range, indicating significant potency compared to standard anti-inflammatory drugs like diclofenac .

The mechanism by which 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid exerts its biological effects involves binding to specific molecular targets. It may inhibit enzymes by occupying their active sites, thus blocking catalytic activity. The bromine atom and carboxylic acid group enhance the binding affinity and specificity of the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acidMethyl group at the 3-positionDifferent reactivity due to substituent
4-Bromo-1-methylpyrazoleMethyl group at the 1-positionLacks ethyl group; different biological activity
3-EthylpyrazoleNo bromine substituentLacks halogen; potentially different properties

The combination of bromine and ethyl groups in this compound contributes to its distinctive chemical reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • In vitro Studies : A study demonstrated that derivatives of pyrazole, including 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid, exhibited significant anti-inflammatory effects in cell-based assays. The results indicated that this compound could serve as a lead structure for developing new anti-inflammatory agents .
  • Animal Models : In vivo models have shown that administration of this compound significantly reduces paw edema in rats induced by carrageenan, confirming its anti-inflammatory efficacy. Histopathological examinations revealed minimal gastrointestinal toxicity, suggesting a favorable safety profile .
  • Enzyme Inhibition Studies : Further research focused on the inhibition of COX enzymes using enzyme assays showed that compounds similar to 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid had high selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. How does the ethyl group at position 3 affect stability under acidic conditions?

  • Degradation studies :
  • Expose the compound to HCl (0.1 M, 37°C) and monitor via HPLC. Ethyl groups reduce electron density at the pyrazole ring, delaying hydrolysis of the carboxylic acid moiety compared to methyl substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

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